tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a bromine atom, and two methoxy groups attached to a benzyl(methyl)carbamate structure, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-dimethoxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.
Formation of Carbamate: The protected intermediate is then reacted with methyl isocyanate to form the final product.
Chemical Reactions Analysis
tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate include:
tert-Butyl 4-bromo-2,6-dimethoxyphenylcarbamate: Lacks the benzyl group but shares similar reactivity.
tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate: Similar structure but without the methyl group.
tert-Butyl 4-bromo-2,6-dimethoxybenzyl(ethyl)carbamate: Contains an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,6-dimethoxyphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17(4)9-11-12(19-5)7-10(16)8-13(11)20-6/h7-8H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOQWRAWPPZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=C(C=C1OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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